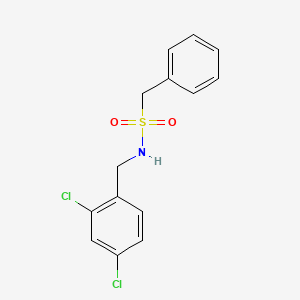
N-(2,4-dichlorobenzyl)-1-phenylmethanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-(2,4-dichlorobenzyl)-1-phenylmethanesulfonamide derivatives involves complex chemical reactions. A study by Yu. A. Aizina et al. (2012) explores a synthetic approach based on the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, producing highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. This method demonstrates the high reactivity of these compounds, allowing for further functionalization through alkylation reactions with various aromatic and heteroaromatic compounds (Aizina, Levkovskaya, & Rozentsveig, 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including N-(2,4-dichlorobenzyl)-1-phenylmethanesulfonamide, has been analyzed in several studies. For instance, B. Gowda et al. (2007) investigated the structure of N‐(4‐Nitrophenyl)methanesulfonamide and other related compounds, revealing insights into the conformational arrangements and spatial orientations influenced by the substitution patterns on the benzene ring. These structural analyses provide a foundation for understanding the chemical behavior and reactivity of sulfonamide derivatives (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Sulfonamide derivatives undergo a variety of chemical reactions, contributing to their versatile chemical properties. The study by R. Ghorbani‐Vaghei and H. Veisi (2009) explores the use of novel reagents for the synthesis of N-chloroamines, nitriles, and aldehydes from primary amines, highlighting the reactivity of sulfonamide derivatives in synthetic chemistry (Ghorbani‐Vaghei & Veisi, 2009).
Physical Properties Analysis
The physical properties of N-(2,4-dichlorobenzyl)-1-phenylmethanesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies like those conducted by B. Gowda and colleagues provide insight into the crystal structure and hydrogen bonding patterns, which play crucial roles in determining the physical properties of these compounds (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of N-(2,4-dichlorobenzyl)-1-phenylmethanesulfonamide, are central to their applications in synthetic organic chemistry. The work by Sadegh Khazalpour and D. Nematollahi (2015) on the electrochemical synthesis of sulfonamide derivatives illustrates the potential for innovative methodologies in the development of new chemical entities with varied functional groups (Khazalpour & Nematollahi, 2015).
Mechanism of Action
Target of Action
It’s worth noting that 2,4-dichlorobenzyl alcohol, a compound with a similar structure, is known to have a broad-spectrum antiseptic effect, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
Related compounds such as 2,4-dichlorobenzyl alcohol have been found to have antiseptic properties, suggesting that they may interact with microbial cell membranes or enzymes to exert their effects .
Biochemical Pathways
Given the antiseptic properties of related compounds, it’s plausible that this compound could interfere with essential biochemical processes in microbes, such as cell wall synthesis or dna replication .
Result of Action
The related compound 2,4-dichlorobenzyl alcohol has been found to have a bactericidal effect against a variety of organisms associated with pharyngitis .
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, such as antimicrobial or anticancer properties. Additionally, studies could be conducted to optimize its synthesis and improve its physicochemical properties for potential pharmaceutical applications .
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-13-7-6-12(14(16)8-13)9-17-20(18,19)10-11-4-2-1-3-5-11/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIKTYUNOYDUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-1-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



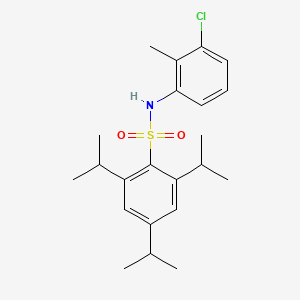
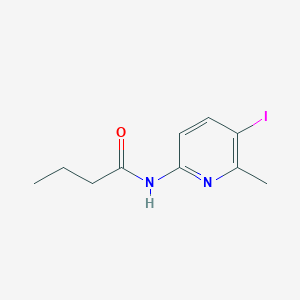
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4649522.png)
![3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B4649529.png)
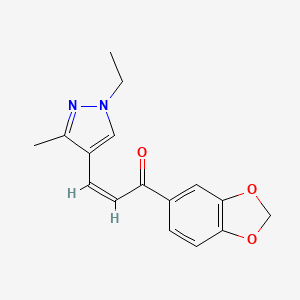
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4649546.png)
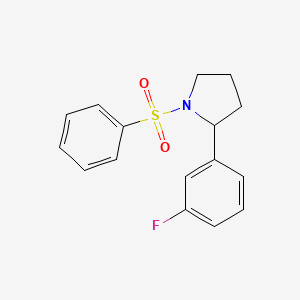
![isopropyl 4,5-dimethyl-2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4649570.png)
![N-[1-[(butylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4649577.png)
![N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4649592.png)
![1-[4-(acetylamino)phenyl]-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4649601.png)
![methyl 5-methyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4649605.png)
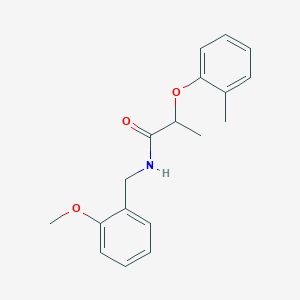
![4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4649617.png)